molecular formula C13H12N2O B8630536 4-prop-1-en-2-yl-7,8-dihydropyrido[4,3-e]pyrrolizin-6-one

4-prop-1-en-2-yl-7,8-dihydropyrido[4,3-e]pyrrolizin-6-one

Cat. No.: B8630536
M. Wt: 212.25 g/mol
InChI Key: AWMYKERPQXASLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-prop-1-en-2-yl-7,8-dihydropyrido[4,3-e]pyrrolizin-6-one is a heterocyclic compound that features a unique structure combining pyridine and pyrrolizine rings

Preparation Methods

The synthesis of 4-prop-1-en-2-yl-7,8-dihydropyrido[4,3-e]pyrrolizin-6-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of a pyridine derivative with a suitable pyrrolizine precursor can lead to the formation of the desired compound. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

4-prop-1-en-2-yl-7,8-dihydropyrido[4,3-e]pyrrolizin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-prop-1-en-2-yl-7,8-dihydropyrido[4,3-e]pyrrolizin-6-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Medicine: The compound is being investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-prop-1-en-2-yl-7,8-dihydropyrido[4,3-e]pyrrolizin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-prop-1-en-2-yl-7,8-dihydropyrido[4,3-e]pyrrolizin-6-one can be compared with other similar compounds, such as:

    Pyrrolopyrazine derivatives: These compounds also feature a pyrrolizine ring and have similar biological activities.

    Pyridine derivatives: Compounds with a pyridine ring share some structural similarities and may have comparable chemical properties.

    Pyrrolizine derivatives: These compounds have a similar core structure and may exhibit similar reactivity and applications.

The uniqueness of this compound lies in its specific combination of structural features, which can lead to distinct chemical and biological properties .

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

4-prop-1-en-2-yl-7,8-dihydropyrido[4,3-e]pyrrolizin-6-one

InChI

InChI=1S/C13H12N2O/c1-8(2)13-9-7-11-12(16)4-6-15(11)10(9)3-5-14-13/h3,5,7H,1,4,6H2,2H3

InChI Key

AWMYKERPQXASLQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=NC=CC2=C1C=C3N2CCC3=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 1-chloro-6,7-dihydro-8H-pyrido[3,4-b]pyrrolizin-8-one (5.0 g, 24.3 mmol), tris (dibenzylidene acetone)dipalladium (0) (1.0 g, 1.09 mmol) and triphenylarsine (2.70 g, 8.82 mmol) in DMF (100 mL) was added tributylisopropenyl stannane (9.60 g, 29.00 mmol). The resulting mixture was degassed and heated at 78° C. for a period of 18 h. The solvant was evaporated under reduced pressure. CH2Cl2 and celite were added to the resulting mixture which was then filtered over celite. The title compound was purified by flash chromatography (50% to 100% EtOAc in Hexane).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step Two

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